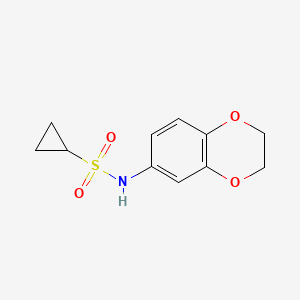
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanesulfonamide” is a compound that has been mentioned in the context of being a competitive antagonist of capsaicin activation . It has also been described as an immunomodulator .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 has been reported . This reaction yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which was further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a related compound, has been reported . The computational investigation of optimized molecular structures, bond lengths, and bond angles has also been performed using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine (1) and benzenesulfonyl chloride (2) under dynamic pH control at 10 using aqueous Na2CO3 has been reported . This reaction yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3), which was further substituted at the N-position with various alkyl/aryl halides (4a – 4m) in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides (5a – 5m) .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide has a molecular formula of C14H13NSO4, a molecular weight of 291 g/mol, and a melting point of 149 – 152°C .科学的研究の応用
Synthesis and Antibacterial Agents
Research into N-substituted sulfonamides bearing the benzodioxane moiety has shown promising antibacterial potential. The synthesis process involves reacting N-2,3-dihydrobenzo[1,4]dioxin-6-amine with various sulfonate halides, yielding compounds with potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Enzyme Inhibitory Potential
Further studies focused on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. These compounds showed significant inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, with potential applications in treating conditions related to enzyme malfunction (Abbasi et al., 2019).
Biological Evaluation and Molecular Docking
A series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives were synthesized and tested for biological activity. These compounds exhibited moderate activity against butyrylcholinesterase and acetylcholinesterase but showed good activity against the lipoxygenase enzyme. Computational docking studies further supported these findings, indicating the compounds' potential as therapeutic agents (Irshad et al., 2019).
Dual Inhibitors of DHPS and DHFR Enzymes
Research into N-sulfonamide 2-pyridone derivatives explored their ability to inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes simultaneously. This study highlights the potential of these compounds as dual inhibitors with significant antimicrobial activities against various bacterial and fungi strains, offering insights into designing new antimicrobial agents (Azzam et al., 2020).
作用機序
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-17(14,9-2-3-9)12-8-1-4-10-11(7-8)16-6-5-15-10/h1,4,7,9,12H,2-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEJLFVKUFFBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2695504.png)
![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2695506.png)
![1-[(3-chlorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2695508.png)
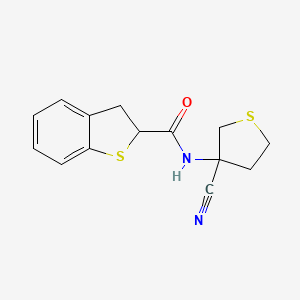
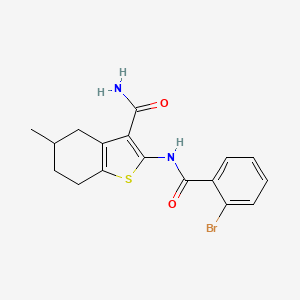
![(E)-4-(Dimethylamino)-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-enamide](/img/structure/B2695513.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2695514.png)
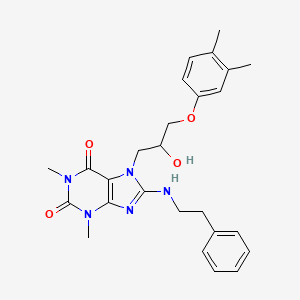
![1-(3-Methoxyphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea](/img/structure/B2695518.png)
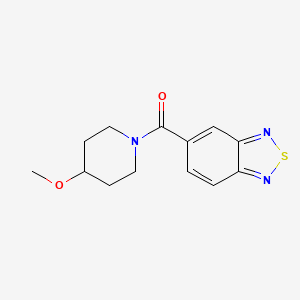
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2695523.png)

![(E)-N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2695526.png)
